ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Overview
Description
ethyl 4-methyl-2-azabicyclo[211]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride reacts with tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up using batchwise processes. For instance, a multigram preparation method has been developed, delivering significant quantities of the compound . The key synthetic step involves the use of specialized equipment and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur under different conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in organic synthesis and drug development.
Uniqueness
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the following properties:
- Molecular Formula : C9H15ClN\O2
- Molecular Weight : 169.22 g/mol
- CAS Number : 2007268-64-4
The compound features a bicyclic structure that enhances its reactivity and interaction with biological systems, making it a valuable candidate for medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors within biological pathways. The compound's unique bicyclic structure allows it to modulate the activity of these targets, potentially leading to various therapeutic effects.
Interaction with Biological Targets
Research indicates that this compound may exhibit antibacterial properties by inhibiting bacterial topoisomerases, which are essential for DNA replication and transcription. For instance, studies have shown that similar compounds can effectively inhibit DNA gyrase and topoisomerase IV, key enzymes in bacterial cell division and survival .
Antibacterial Activity
This compound has shown promising antibacterial activity against multiple strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's effectiveness against multidrug-resistant (MDR) strains highlights its potential as a novel therapeutic agent in combating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | C8H14ClNO2 | Lacks methyl substitution at position four |
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | C9H15NO2 | Contains a methyl group instead of an ethyl group |
Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | C9H15NO2 | Features a propyl group, affecting sterics |
This table illustrates how variations in substituents influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Several studies have focused on the biological activities of related azabicyclic compounds:
- Study on Dual Inhibitors : A recent study demonstrated that dual inhibitors targeting bacterial topoisomerases exhibited potent antibacterial activity against MDR strains, suggesting that structurally similar compounds may share this therapeutic potential .
- Synthesis and Biological Evaluation : Research involving the synthesis of azabicyclic derivatives has revealed their utility in medicinal chemistry, particularly in developing new antibiotics .
- Mechanistic Studies : Investigations into the mechanism of action for azabicyclic compounds have shown their ability to interfere with critical enzymatic processes in bacteria, leading to cell death or growth inhibition .
Properties
IUPAC Name |
ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-12-7(11)9-4-8(2,5-9)6-10-9;/h10H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNVUQAGDNGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CN2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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